molecular formula C16H20N6O4 B2540541 N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine CAS No. 674816-88-7

N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine

Cat. No.: B2540541
CAS No.: 674816-88-7
M. Wt: 360.374
InChI Key: TYAVCSUVXLKJDV-UHFFFAOYSA-N
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Description

N4-(2,5-Dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine (IUPAC name) is a pyrimidine derivative with the molecular formula C₁₆H₂₀N₆O₄ and a molecular weight of 360.374 g/mol (monoisotopic mass: 360.1546) . This compound features a pyrimidine core substituted at positions 2, 4, 5, and 4. Key structural elements include:

  • N4-(2,5-dimethoxyphenyl): A substituted aniline group with electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring.
  • 5-Nitro group: A strongly electron-withdrawing substituent at position 3.
  • 2-(Pyrrolidin-1-yl): A five-membered saturated amine ring at position 2.

The compound is registered under ChemSpider ID 3126810 and CAS RN 674816-88-7, with applications hypothesized in medicinal chemistry (e.g., kinase inhibition or allosteric modulation) due to its structural resemblance to bioactive pyrimidine derivatives .

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-25-10-5-6-12(26-2)11(9-10)18-15-13(22(23)24)14(17)19-16(20-15)21-7-3-4-8-21/h5-6,9H,3-4,7-8H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAVCSUVXLKJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step organic reactionsThe final steps usually involve the formation of the pyrimidine ring and the attachment of the 2,5-dimethoxyphenyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups to the pyrimidine ring .

Scientific Research Applications

N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below, we compare the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural Comparison Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(Pyrrolidin-1-yl), 5-NO₂, N4-(2,5-dimethoxyphenyl) C₁₆H₂₀N₆O₄ 360.374 Electron-donating aryl, nitro group
N4-(3-Morpholinopropyl)-N6-(4-(trifluoromethoxy)phenyl)pyrimidine-4,6-diamine 4-(3-Morpholinopropyl), 6-(4-trifluoromethoxyphenyl) C₁₈H₂₂F₃N₅O₂ 409.40 Morpholine chain, trifluoromethoxy group
5-Nitro-2-(piperidin-1-yl)-N4-(3,4-dimethoxyphenyl)pyrimidine-4,6-diamine (Hypothetical) 2-(Piperidin-1-yl), N4-(3,4-dimethoxyphenyl) C₁₇H₂₂N₆O₄ 374.40 Six-membered amine, varied methoxy positions

Substituent-Driven Property Analysis

Electron-Donating vs. Electron-Withdrawing Groups
  • In contrast, analogs lacking nitro groups (e.g., compound 4b in ) may exhibit reduced reactivity.
  • The 2,5-dimethoxyphenyl substituent (target compound) provides electron-donating effects, favoring π-π stacking interactions. Comparatively, the 4-(trifluoromethoxy)phenyl group in compound 4b introduces strong electron-withdrawing properties, which may alter target selectivity.
Amine Ring Modifications
  • Morpholinopropyl (compound 4b ): A six-membered ring with an oxygen atom, increasing hydrophilicity and possibly improving aqueous solubility.
Positional Isomerism

Methoxy group positioning (e.g., 2,5- vs. 3,4-dimethoxy in hypothetical analogs) influences steric and electronic interactions. The 2,5-dimethoxy configuration in the target compound may optimize binding to planar aromatic residues in enzymes.

Pharmacological Hypotheses

  • Nitro Group Role : The 5-nitro substituent may act as a hydrogen-bond acceptor or participate in redox reactions, influencing prodrug activation.
  • Pyrrolidine vs. Morpholine : Pyrrolidine’s smaller size may reduce metabolic degradation compared to morpholine’s oxygen-containing ring.

Biological Activity

N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a nitro group and a pyrrolidine moiety, which significantly influences its chemical reactivity and biological interactions. The presence of the nitro group enhances the ability of the compound to engage in hydrogen bonding and hydrophobic interactions, which are critical for modulating enzyme activities and receptor interactions.

Structural Characteristics

FeatureDescription
Pyrimidine Ring Six-membered ring with nitrogen atoms influencing reactivity
Nitro Group Electron-withdrawing group enhancing biological activity
Pyrrolidine Moiety Affects binding affinity and interaction with biological targets

The biological activity of this compound has been studied in various contexts, including its potential as an inhibitor of specific enzymes and its role in modulating cellular pathways. The compound's structural features allow it to interact with various biological macromolecules, making it a candidate for drug development.

Interaction Studies

Research indicates that compounds similar to this compound exhibit notable binding affinities to target proteins. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds within this class. For instance, derivatives have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on various derivatives of pyrimidine compounds demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Synthesis Methods

The synthesis of this compound typically involves multiple synthetic steps. Common methods include:

  • Formation of the Pyrimidine Core : Utilizing precursors like 2-amino-4,6-dichloropyrimidine.
  • Substitution Reactions : Introducing the nitro group via electrophilic aromatic substitution.
  • Pyrrolidine Addition : Employing nucleophilic substitution strategies to attach the pyrrolidine moiety.

Q & A

Q. How can researchers optimize the synthesis of N4-(2,5-dimethoxyphenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine to improve yield and purity?

To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios. For example, fractional factorial designs can identify critical variables affecting yield, while response surface methodology refines optimal conditions . Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, guiding experimental parameter selection . Additionally, leverage continuous flow reactors to enhance reproducibility and scalability, as demonstrated in analogous pyrimidine derivative syntheses .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

Combine high-resolution mass spectrometry (HRMS) with multinuclear NMR spectroscopy (e.g., 1^1H, 13^13C, and 15^15N) to verify molecular composition and substituent positioning. X-ray crystallography is critical for resolving stereochemical ambiguities, particularly for the pyrrolidin-1-yl and nitro groups. For dynamic behavior analysis (e.g., rotational barriers of the dimethoxyphenyl group), use variable-temperature NMR .

Q. How can computational tools aid in the preliminary assessment of this compound’s reactivity?

Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential intermediates and byproducts. Density functional theory (DFT) can calculate activation energies for nitro group reduction or pyrrolidine ring modifications, providing mechanistic insights . Pair these with molecular docking to predict interactions with biological targets (e.g., enzymes), though experimental validation remains essential.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in this compound’s reaction mechanisms?

Implement a feedback loop where experimental data (e.g., kinetic isotope effects, stereochemical outcomes) refine computational models. For instance, discrepancies in predicted vs. observed regioselectivity during nitro group functionalization may arise from solvent effects not accounted for in simulations. Re-optimize calculations using implicit solvent models or molecular dynamics trajectories . Cross-validate with advanced spectroscopic techniques like time-resolved IR to capture transient intermediates .

Q. How does the electronic interplay between the nitro group and dimethoxyphenyl substituent influence this compound’s bioactivity?

Conduct a structure-activity relationship (SAR) study by synthesizing analogs with modified substituents (e.g., replacing nitro with cyano or methoxy groups). Use cyclic voltammetry to quantify redox potentials of the nitro group and correlate these with bioactivity data (e.g., enzyme inhibition assays). Computational Natural Bond Orbital (NBO) analysis can elucidate electron donation/withdrawal effects between substituents .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

Employ countercurrent chromatography (CCC) or preparative HPLC with chiral stationary phases for high-purity isolation, particularly if stereoisomers form during synthesis. Membrane-based separation technologies (e.g., nanofiltration) can remove low-molecular-weight byproducts while retaining the target compound . For scale-up, integrate simulated moving bed (SMB) chromatography with real-time process analytical technology (PAT) .

Q. How can in silico models predict this compound’s stability under varying environmental conditions (e.g., pH, light)?

Use molecular dynamics simulations to assess hydrolytic degradation pathways at different pH levels. TD-DFT calculations predict photostability by modeling excited-state behavior under UV/Vis irradiation. Validate with accelerated stability studies (ICH Q1A guidelines) and correlate degradation products with LC-MS/MS data .

Q. What experimental frameworks address ecological interactions of this compound in microbial systems?

Adapt chemostat-based assays to study microbial degradation or resistance mechanisms. Metabolomic profiling (via GC-MS or LC-MS) can identify stress responses in model organisms (e.g., Pseudomonas spp.). For ecological impact, combine microcosm experiments with computational toxicology models (e.g., ECOSAR) to predict bioaccumulation and toxicity .

Methodological Guidance for Data Interpretation

  • Contradictory Data: Use Bayesian statistical frameworks to weigh evidence from conflicting sources (e.g., divergent IC50_{50} values across assays) .
  • Reaction Optimization: Apply machine learning (e.g., random forest regression) to high-throughput screening data for predictive modeling of reaction outcomes .
  • Biological Assays: Normalize activity data against structurally similar controls (e.g., pyrimido[4,5-d]pyrimidines) to contextualize potency .

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